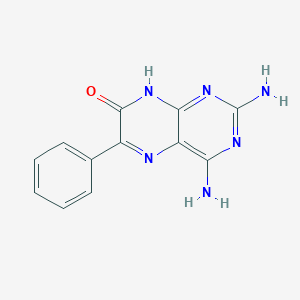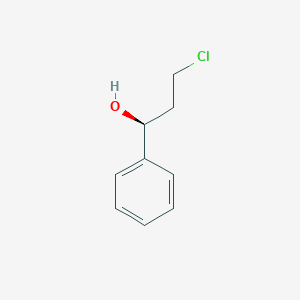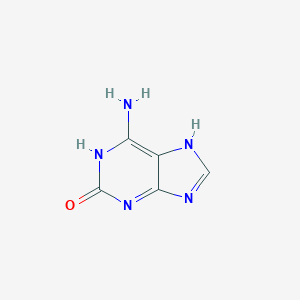
异鸟嘌呤
描述
Isoguanine, also known as 2-oxoadenine or 2-hydroxyadenine, is a fascinating nucleobase with unique properties and has been the subject of various scientific studies. Unlike its canonical counterpart guanine, isoguanine exhibits distinctive tautomeric properties, influenced significantly by its environment, including the gas phase, pure solvents, and the DNA microenvironment. This nucleobase is intriguing due to its ability to modulate tautomerism based on environmental conditions, which has implications for understanding spontaneous mutations and designing new nucleobases with multiple recognition properties (Blas, Luque, & Orozco, 2004).
Synthesis Analysis
The synthesis of isoguanine and its derivatives, including N-aminoguanines and 2-ureaguanines, involves various chemical strategies. For example, the synthesis of N-aminoguanines starts with deoxyguanosine or O6-methylguanine, utilizing reagents like hydroxylamine-O-sulfonic acid or 2,4-dinitrophenoxyamine to achieve the desired N-amination. These methods highlight the versatility and the range of modifications possible on the isoguanine scaffold, contributing to its diverse physicochemical characteristics (Kohda et al., 1989).
Molecular Structure Analysis
Isoguanine's molecular structure is critical to its unique functionality, especially in the formation of noncanonical nucleobase pairings and higher-order DNA structures. For instance, its incorporation into parallel-stranded DNA duplexes incorporating isoguanine:cytosine and isocytosine:guanine base pairs showcases its potential in inducing stable parallel-stranded DNA structures. This has been elucidated through detailed structural studies, including NMR refinement, revealing distinct structural characteristics from those of B-DNA (Yang et al., 1998).
Chemical Reactions and Properties
Isoguanine's reactivity and tautomerism have been studied extensively, revealing insights into its chemical behavior. For instance, its substituent reactivity and tautomeric forms can be influenced by various chemical modifications, such as benzoylation or tosylation, leading to the formation of derivatives that exhibit different chemical properties. These studies are instrumental in understanding the chemical behavior of isoguanine and its potential applications in nucleic acid chemistry (Seela, Wei, & Kazimierczuk, 1995).
Physical Properties Analysis
The physical properties of isoguanine, including its crystal structure and interaction energies, offer insights into its stability and interaction with other molecules. For example, the crystal structure of isoguaninium chloride reveals the formation of molecular tapes characterized by specific electrostatic interactions, highlighting the detailed structural and electrostatic considerations important for understanding isoguanine's physical behavior (Budniak & Dominiak, 2018).
Chemical Properties Analysis
Isoguanine's chemical properties, especially its photodynamics and reaction mechanisms, are critical for its biological relevance and potential prebiotic significance. Studies on its photodynamics reveal that isoguanine exhibits tautomer-specific photostability, which is influenced by its molecular environment. This understanding is crucial for assessing isoguanine's role in prebiotic chemistry and its selection against other nucleobases in evolutionary processes (Gate et al., 2019).
科学研究应用
平行链DNA双链结构:异鸟嘌呤是平行链DNA双链结构的强效诱导剂,可能有助于设计用于反义应用的插入子共轭寡核苷酸(Yang et al., 1998)。
互变性质:异鸟嘌呤的互变性质可以通过环境调节,影响对自发突变的理解,并设计具有多重识别性质的新核碱(Blas et al., 2004)。
链关联调节:异鸟嘌呤复合物,如isoG五聚体和四聚体,在调节链关联和高阶系统中熵受控自配对中起着至关重要的作用(Gu & Leszczynski, 2003)。
纳米结构的形成:异鸟嘌呤可以形成更高阶的自配对离子载体结构和球形八聚体,暗示了自组装的isoG纳米结构的可能性(Gu, Wang, & Leszczynski, 2007)。
DNA功能化:异鸟嘌呤-异胞嘧啶碱基对比常规腺嘌呤-胸腺嘧啶或鸟嘌呤-胞嘧啶对更稳定,使其成为DNA功能化的潜在靶点(Kondhare, Leonard, & Seela, 2023)。
乙型肝炎病毒的检测:异鸟嘌呤被用于定量PCR检测乙型肝炎病毒亚型在病毒不同区域的(Abraham et al., 2007)。
感染性疾病的化疗:异胞嘧啶,异鸟嘌呤的形式类似物,是用于感染性疾病化疗靶酶的底物(Goutam et al., 1989)。
高阶DNA结构:含有异鸟嘌呤的链根据退火阳离子形成五聚体和四链体,形成不同的高阶DNA结构(Pierce et al., 2009)。
酶催化:大肠杆菌的异鸟嘌呤脱氨酶催化异鸟嘌呤脱氨生成黄嘌呤,对细胞具有致突变性(Hitchcock et al., 2011)。
人体内的生物功能:异鸟苷(2-羟基腺嘌呤)存在于人类尿液和脑脊液中,暗示其可能具有生物功能(Weimann et al., 2019)。
乙酰胆碱酯酶活性:赛卡奇诺苷A,一种新型异鸟嘌呤葡萄糖苷,加速乙酰胆碱酯酶活性(Kajimoto et al., 2010)。
从腺嘌呤形成:异鸟嘌呤从腺嘌呤形成涉及羟基自由基攻击和水介导的氢转移(Cheng et al., 2012)。
医学分析:在医学分析中,可以使用1H和13C NMR谱在水溶液中识别体液中的异鸟嘌呤和8-氧腺嘌呤(Dybiec & Gryff-Keller, 2006)。
DNA和RNA的光稳定性:与常规核碱相比,异鸟嘌呤的光稳定性较低,这可能是其未被合并到DNA和RNA中的原因之一(Gate et al., 2019)。
晶体结构研究:异鸟嘌呤盐酸盐的晶体结构显示由异鸟嘌呤阳离子二聚体与氯离子相互作用形成的分子带(Budniak & Dominiak, 2018)。
属性
IUPAC Name |
6-amino-1,7-dihydropurin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O/c6-3-2-4(8-1-7-2)10-5(11)9-3/h1H,(H4,6,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAVOWXCEBXPTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC(=O)NC(=C2N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00187406 | |
| Record name | Isoguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00187406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Hydroxyadenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000403 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.0625 mg/mL | |
| Record name | 2-Hydroxyadenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000403 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Isoguanine | |
CAS RN |
149297-79-0, 3373-53-3 | |
| Record name | 6-Amino-3,9-dihydro-2H-purin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149297-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoguanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3373-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoguanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003373533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3373-53-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241501 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00187406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoguanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.144 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOGUANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E335PK4428 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Hydroxyadenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000403 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
> 360 °C | |
| Record name | 2-Hydroxyadenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000403 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



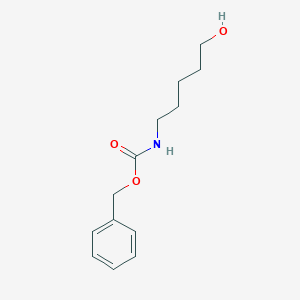
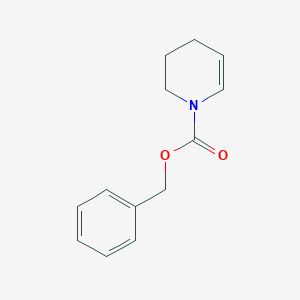
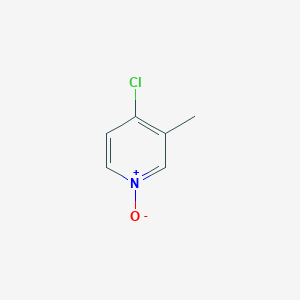
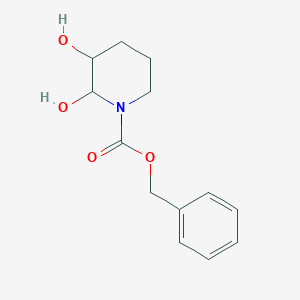
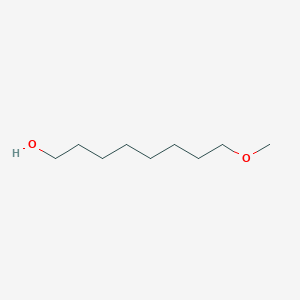
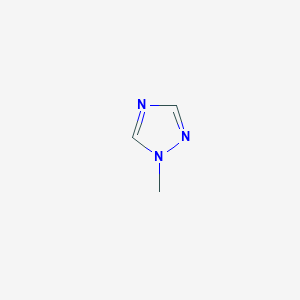
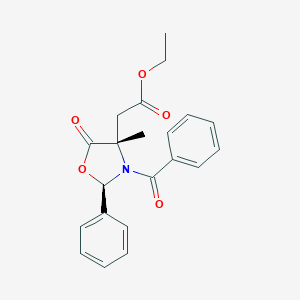
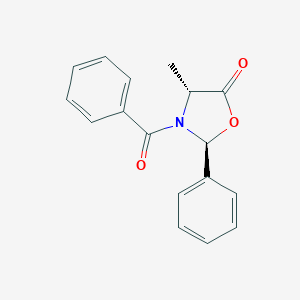
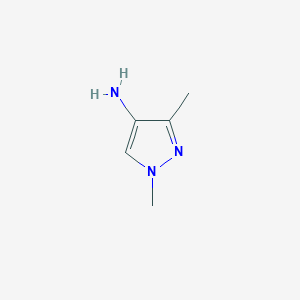
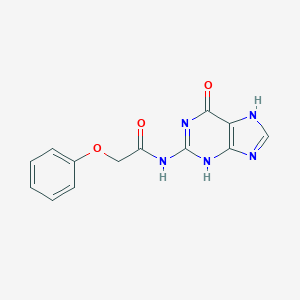
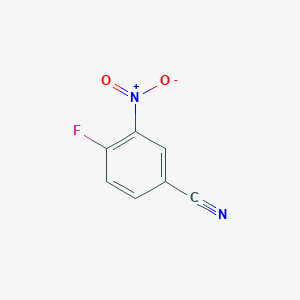
![(1R,3s,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B23723.png)
